molecular formula C13H18N2O B048359 (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide CAS No. 114636-30-5

(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide

Cat. No.: B048359
CAS No.: 114636-30-5
M. Wt: 218.29 g/mol
InChI Key: CMSWETNAAPYFSH-ZDUSSCGKSA-N
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Description

(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide is a chiral, small-molecule building block of significant interest in medicinal chemistry and neuroscience research. This compound features a stereospecific acetamide group attached to a 1-benzylpyrrolidine scaffold, a structural motif commonly associated with biological activity within the central nervous system. Its primary research value lies in its potential as a key intermediate or precursor in the synthesis of more complex molecules that target neuroreceptors. Researchers utilize this compound to investigate ligand-receptor interactions, particularly with receptors that recognize the benzylpyrrolidine pharmacophore, such as certain sigma receptors or neurotransmitter transporters. The mechanism of action for the parent compound is often explored in the context of its ability to modulate neurotransmitter systems; the acetamide moiety can contribute to hydrogen bonding and improved pharmacokinetic properties in derived compounds. The (S)-enantiomer is specifically sought for studies requiring high stereochemical purity to ensure specific and potent binding to chiral biological targets. This makes it an indispensable tool for developing novel receptor probes, understanding neuropharmacological pathways, and designing potential therapeutic agents for neurological disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3S)-1-benzylpyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11(16)14-13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,16)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSWETNAAPYFSH-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for S N 1 Benzylpyrrolidin 3 Yl Acetamide and Analogous Structures

Stereoselective Synthesis of the (S)-Pyrrolidin-3-yl Amine Moiety

The primary challenge in synthesizing the target compound lies in the precise control of stereochemistry at the C3 position of the pyrrolidine (B122466) ring. This is achieved through two main strategic considerations: the asymmetric construction of the pyrrolidine ring itself and the enantioselective installation of the amine group at the C3 position.

Asymmetric Construction of the Pyrrolidine Ring System

The formation of the chiral pyrrolidine framework can be approached through various sophisticated methods that ensure high enantiomeric purity. These methods often leverage asymmetric catalysis or start from chiral precursors.

One powerful strategy is the asymmetric [3+2]-cycloaddition of azomethine ylides with alkenes. acs.org This method is highly effective for creating stereoisomerically pure pyrrolidines in a regio- and stereocontrolled manner. acs.org Another prominent approach involves organocatalysis , where small chiral organic molecules catalyze the enantioselective formation of the ring. For instance, chiral phosphoric acids have been used to catalyze intramolecular aza-Michael cyclizations to form substituted pyrrolidines with high enantioselectivity. whiterose.ac.uk

Alternative strategies include:

Diastereoselective Mannich reactions followed by iodocyclization to forge the pyrrolidine ring. nih.gov

Starting from the chiral pool , utilizing readily available enantiopure starting materials like proline or 4-hydroxyproline (B1632879). mdpi.comunibo.it These natural amino acids provide a pre-existing chiral scaffold that can be chemically modified.

Catalytic asymmetric hydrogenation of prochiral precursors, such as pyrrolinones, using chiral metal complexes (e.g., Ruthenium-based catalysts) to establish the desired stereocenters. acs.orgacs.orgresearchgate.net

MethodDescriptionKey Features
Asymmetric [3+2]-Cycloaddition Reaction between an azomethine ylide and an alkene to form the five-membered pyrrolidine ring. acs.orgHigh stereocontrol, convergent.
Organocatalytic Cyclization Use of a chiral small molecule (e.g., chiral phosphoric acid) to catalyze an intramolecular cyclization, such as an aza-Michael reaction. whiterose.ac.ukMetal-free, high enantioselectivity.
Chiral Pool Synthesis Utilization of naturally occurring chiral molecules like L-proline or L-hydroxyproline as starting materials. mdpi.comunibo.itReadily available starting materials, established stereochemistry.
Asymmetric Hydrogenation Reduction of a double bond in a prochiral pyrrolidine precursor using a chiral catalyst to induce stereoselectivity. researchgate.netHigh enantiomeric excess (ee), scalable.

Enantioselective Introduction of the C3-Amine Stereocenter

Once the pyrrolidine ring is formed, or concurrently with its formation, the C3-amine stereocenter must be introduced with the correct (S)-configuration.

A highly effective method involves the asymmetric hydrogenation of an enamine precursor . For example, a β-keto-γ-lactam can undergo asymmetric hydrogenation using a chiral Ruthenium catalyst, like a DM-SEGPHOS-Ru(II) complex, to produce a β-hydroxy amide with excellent diastereomeric and enantiomeric excess. acs.orgacs.orgresearchgate.net The resulting hydroxyl group can then be converted into an amine with inversion of configuration via an SN2 substitution reaction. acs.orgacs.org

Another direct approach is the proline-catalyzed asymmetric α-amination of aldehydes . This organocatalytic method can be followed by a reductive amination and cyclization sequence to build the 3-aminopyrrolidine (B1265635) structure in a highly enantioselective manner. researchgate.net This strategy constructs the key C-N bond while setting the stereocenter simultaneously.

Functionalization Approaches for N-Benzylation and Acetamide (B32628) Formation

With the chiral (S)-pyrrolidin-3-amine core established, the final steps involve the introduction of the benzyl (B1604629) group at the N1 position and the acetyl group at the C3-amine.

Strategies for N1-Benzylation of Pyrrolidine Scaffolds

The N-benzylation of the pyrrolidine nitrogen is a common transformation that can be accomplished through several reliable methods. The choice of method often depends on the other functional groups present in the molecule.

Reductive Amination: This is one of the most common and efficient methods. It involves reacting the secondary amine of the pyrrolidine scaffold with benzaldehyde (B42025) in the presence of a reducing agent. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are frequently used. researchgate.net

Direct Alkylation: This strategy involves the direct reaction of the pyrrolidine nitrogen with a benzyl halide, such as benzyl bromide or benzyl chloride, typically in the presence of a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to neutralize the hydrohalic acid byproduct. researchgate.net

Lewis Acid-Promoted Benzylation: More recent methods have explored the use of Lewis acids to promote the benzylation of amines using benzyl alcohols, offering an alternative to traditional alkylating agents. chemrxiv.org

Formation of the Acetamide Linkage and Amide Coupling Methodologies

The formation of the acetamide bond at the C3-amine is a critical step that requires careful selection of reagents to ensure high yield and purity.

The most straightforward method is acylation with an activated acetic acid derivative . This typically involves reacting the (S)-1-benzylpyrrolidin-3-amine with acetyl chloride or acetic anhydride. libretexts.org A base, such as triethylamine (B128534) or pyridine, is usually added to scavenge the acidic byproduct (HCl or acetic acid).

Alternatively, a wide array of amide coupling reagents can be used to form the bond directly from acetic acid and the amine. These reagents are particularly useful for more complex substrates or when milder conditions are required. They work by activating the carboxylic acid to facilitate nucleophilic attack by the amine.

Coupling Reagent ClassExamplesMechanism
Carbodiimides DCC, EDCl, DICForm an O-acylisourea intermediate that is highly reactive towards amines.
Uronium/Guanidinium Salts HATU, HBTU, HCTUForm an activated ester in situ, which rapidly reacts with the amine.
Phosphonium Salts BOP, PyBOPSimilar to uronium salts, they generate an activated species for efficient acylation.
Boron-Based Reagents B(OCH₂CF₃)₃Mediate the direct dehydration of a carboxylic acid and an amine to form the amide bond. acs.org

Chemical Modifications and Derivatization for Library Synthesis of Pyrrolidine-Based Amides

The synthetic routes to (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide are highly amenable to modification for the creation of chemical libraries for drug discovery and chemical biology. researchgate.netnih.gov By systematically varying the inputs at key steps, a diverse array of analogues can be generated.

N1-Position Diversity: The benzyl group can be readily replaced by a wide range of substituents. By employing a diverse set of aldehydes in the reductive amination step or various alkyl/aryl halides in the direct alkylation step, a library of N1-substituted pyrrolidines can be synthesized. researchgate.net

C3-Amide Diversity: The acetamide group can be diversified by using different carboxylic acids in an amide coupling reaction or various acid chlorides/anhydrides in a direct acylation. This allows for the exploration of a vast chemical space around the C3-amine. nih.gov For example, a library of compounds can be generated by coupling the (S)-1-benzylpyrrolidin-3-amine intermediate with a collection of commercially available carboxylic acids using a high-throughput coupling protocol.

Scaffold Modification: Further diversity can be introduced by modifying the pyrrolidine ring itself, for instance, by starting with different substituted proline derivatives (e.g., 4-hydroxyproline) to introduce additional functional handles on the core scaffold. mdpi.com

These parallel synthesis approaches enable the rapid generation of hundreds or thousands of distinct but structurally related compounds, facilitating the exploration of structure-activity relationships (SAR) for various biological targets.

Exploration of Substituent Effects on the Benzyl and Acetamide Moieties

The biological and chemical properties of this compound can be significantly modulated by introducing various substituents onto its benzyl and acetamide groups. Research into these modifications provides insights into structure-activity relationships and allows for the fine-tuning of the molecule's characteristics.

The N-benzyl group plays a crucial role in the molecule's interactions. Studies on analogous N-benzoyl pyrrolidine and piperidine (B6355638) derivatives have shown that the electronic nature of substituents on the aromatic ring can alter the rotational barrier around the amide C-N bond. For instance, a 4-methoxy substituent, an electron-donating group, has been observed to decrease the rotational barrier, whereas a 4-chloro substituent, an electron-withdrawing group, tends to increase it. researchgate.net This effect on the rotational energy barrier can influence the conformational preferences of the molecule, which in turn can impact its binding affinity to biological targets. Furthermore, the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives has highlighted that the presence of electron-donating groups on the phenyl ring can be associated with increased antioxidant activity. researchgate.net

Similarly, modifications to the acetamide moiety offer another avenue for structural variation. The N-acyl group is a key component for hydrogen bonding and can be altered to explore its impact on the molecule's properties. Strategies can involve replacing the acetyl group with other acyl moieties, such as different benzoyl derivatives, to introduce varied steric and electronic features. archivepp.com The nature of the substituent on these acyl groups can influence physicochemical parameters including lipophilicity and polarizability, which are critical for pharmacokinetic profiles. archivepp.com For example, the introduction of groups capable of forming strong hydrogen bonds, like a sulfamoylphenyl group, has been shown in other acetamide-containing compounds to create strong interactions with amino acid residues in enzyme active sites. archivepp.com

The table below summarizes the observed effects of various substituents on related molecular scaffolds.

MoietySubstituentPositionObserved Effect
N-Benzoyl4-MethoxyparaDecreases the rotational barrier around the amide C-N bond. researchgate.net
N-Benzoyl4-ChloroparaIncreases the rotational barrier around the amide C-N bond. researchgate.net
Phenyl (on attached oxadiazole)-NH2paraAssociated with higher antioxidant activity in N-benzyl pyrrolidine derivatives. researchgate.net
Phenyl (on attached oxadiazole)-F, -ClparaAssociated with higher antioxidant activity in N-benzyl pyrrolidine derivatives. researchgate.net
AcetamidePhenylpiperazineN/AInfluences anticonvulsant activity in pyrrolidine-2,5-dione derivatives. nih.gov
Acetamide3-TrifluoromethylphenylpiperazineN/APositively affects anticonvulsant activity in specific pyrrolidine-2,5-diones. nih.gov

Diversification Strategies for Pyrrolidine Ring Positions (N1, C3, C5)

The pyrrolidine ring serves as the central scaffold, and its functionalization at various positions is a key strategy for creating a diverse library of analogous compounds. Synthetic efforts have focused on developing versatile methods to introduce a range of chemical groups at the N1, C3, and C5 positions. organic-chemistry.orgmdpi.com

N1 Position Diversification: The nitrogen atom of the pyrrolidine ring (N1) is a common site for modification. A primary method for introducing the benzyl group or other aryl and alkyl substituents is through reductive amination. nih.gov This typically involves the reaction of a 3-aminopyrrolidine precursor with an appropriate aldehyde or ketone. For instance, N-benzyl-3-pyrrolidinone can be synthesized and subsequently used as a key intermediate for creating various N1- and C3-substituted analogs. researchgate.net Direct N-alkylation of a non-benzylated pyrrolidine precursor with benzyl halides is another straightforward approach. researchgate.net The synthesis of N-aryl-substituted pyrrolidines can be achieved through methods like iridium-catalyzed successive reductive amination of diketones with anilines, offering a route to a wide array of N-aryl derivatives under mild conditions. nih.gov

C3 Position Diversification: The C3 position, bearing the acetamide group in the parent compound, is critical for introducing functional diversity. The synthesis often begins with chiral precursors like 4-hydroxyproline or tartaric acid to establish the desired stereochemistry at this center. mdpi.com The amino group at C3 is a versatile handle for derivatization. Beyond simple acylation to form acetamides, it can be functionalized to create a wide range of amides, sulfonamides, and ureas by reacting with various carboxylic acids, sulfonyl chlorides, and isocyanates, respectively. The anticonvulsant activity of certain pyrrolidine-2,5-diones has been shown to be highly dependent on the nature of the substituent at the C3 position. nih.gov

C5 Position Diversification: The C5 position, adjacent to the ring nitrogen, presents another opportunity for structural modification. researchgate.net One of the most powerful methods for constructing substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. nih.govrsc.org This strategy allows for the stereocontrolled synthesis of highly functionalized pyrrolidines, including those with substituents at C5. Additionally, syntheses starting from proline and its derivatives can be adapted to introduce functionality at the C5 position. mdpi.com For example, modifications of the carboxylic acid group of proline before ring formation or subsequent functionalization reactions can lead to C5-substituted analogs.

The following table outlines various synthetic strategies for diversifying the pyrrolidine ring.

PositionSynthetic StrategyExample Reagents/ConditionsResulting Structure
N1Reductive AminationAniline, Diketone, Iridium Catalyst nih.govN-Aryl Pyrrolidine
N1N-AlkylationBenzyl Chloride, CH3ONa researchgate.netN-Benzyl Pyrrolidine
C3Acylation of AmineAcetic AnhydrideN-Acetamide Group
C3Sulfonylation of AmineTosyl Chloride, BaseN-Sulfonamide Group
C51,3-Dipolar CycloadditionAzomethine Ylide, Olefin Dipolarophile nih.govC5-Substituted Pyrrolidine
C5Modification of Proline DerivativeStarting from 4-Hydroxyproline mdpi.comFunctionalization at various positions, including C5.

Elucidating Structure Activity Relationships Sar of S N 1 Benzylpyrrolidin 3 Yl Acetamide Derivatives

Conformational Analysis of the Pyrrolidine (B122466) Ring and its Stereochemical Influence on Biological Activity

The five-membered pyrrolidine ring is a versatile scaffold in drug design due to its non-planar, flexible nature and the presence of stereogenic centers. nih.govnih.gov Its three-dimensional structure is crucial for molecular recognition and binding to biological targets. nih.gov

The stereochemistry at the C-3 position of the pyrrolidine ring is a critical determinant of biological activity. The (S)-configuration dictates a specific spatial orientation of the acetamide (B32628) substituent, which directly influences how the molecule interacts with enantioselective proteins and receptors. nih.govnih.gov The precise arrangement of atoms in the (S)-enantiomer can lead to favorable interactions, such as hydrogen bonding or hydrophobic contacts, within a binding site that the (R)-enantiomer cannot achieve.

Quantum mechanical calculations on substituted proline analogs have shown that the relative disposition (cis or trans) of substituents on the pyrrolidine ring significantly affects conformational properties and the potential for intramolecular hydrogen bonds. nih.gov For instance, a cis relationship between a substituent and the backbone carbonyl groups can stabilize certain conformations. nih.gov In the context of (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide, the (S)-configuration places the acetamide group in a specific orientation relative to the rest of the molecule, which is fundamental for its interaction with a target protein. The stereogenicity of the carbon atoms in the pyrrolidine ring is a significant feature, and different stereoisomers often result in distinct biological profiles due to varied binding modes with their protein targets. nih.govnih.gov

FeatureImpact of (S)-ConfigurationSource
Spatial Orientation Dictates a specific 3D arrangement of the acetamide group. nih.govnih.gov
Molecular Recognition Enables specific, favorable interactions with enantioselective protein binding sites. nih.gov
Conformational Stability The relative disposition of substituents influences conformational stability and intramolecular bonding. nih.gov

Saturated five-membered rings like pyrrolidine are not planar. They undergo a phenomenon known as "pseudorotation," where the ring puckering rapidly interconverts between various "envelope" and "twist" conformations. nih.govnih.gov This intrinsic flexibility allows the pyrrolidine ring to adopt numerous low-energy conformations, enhancing its three-dimensional coverage and its ability to explore pharmacophore space. nih.govnih.govrsc.org

The puckering of the ring can be influenced by the nature and position of its substituents through inductive and stereoelectronic factors. nih.gov This control over the ring's conformation is a powerful tool in drug design. For example, specific substituents can favor either a Cγ-exo or Cγ-endo envelope conformer, which in turn orients the other substituents in pseudo-axial or pseudo-equatorial positions. nih.govbeilstein-journals.org This precise conformational control is vital for optimizing the ligand's fit within a receptor's binding pocket. In proteins, proline residues (a related pyrrolidine structure) show distinct puckering preferences depending on whether they are in a cis or trans peptide bond configuration, with cis-prolines favoring a "DOWN" pucker. nih.gov This highlights how subtle conformational preferences can be critical for biological structure and function.

ConformationDescriptionSignificance in BindingSource
Envelope One atom is out of the plane of the other four.Adopts Cγ-exo and Cγ-endo puckers, influencing substituent orientation. nih.gov
Twist Two adjacent atoms are displaced on opposite sides of the plane formed by the other three.Contributes to the dynamic conformational equilibrium of the ring. rsc.org

Role of the N-Benzyl Substituent in Ligand-Target Interactions

The N-benzyl group is a common feature in many biologically active compounds, and its role can be multifaceted. In derivatives of this compound, this substituent is crucial for establishing key interactions with the target receptor. The benzene ring of the benzyl (B1604629) group can engage in various non-covalent interactions, including:

Hydrophobic Interactions: The aromatic ring can fit into hydrophobic pockets within the receptor binding site.

π-π Stacking: Interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor.

Cation-π Interactions: Interaction with positively charged residues if the electronic nature of the target allows.

Studies on N-benzylated tryptamines and phenethylamines have demonstrated that this substitution can significantly increase affinity and potency at certain receptors, such as serotonin 5-HT₂ receptors. nih.govnih.gov Furthermore, a quantitative structure-activity relationship (QSAR) study on N-(1-benzylpiperidin-4-yl)phenylacetamides, a structurally related class of compounds, showed that the N-benzyl group is a key component for high-affinity binding to sigma₁ receptors. nih.gov The enhanced reactivity at the benzylic position, attributed to a lower C-H bond dissociation energy, can also be a factor in its interactions and metabolism. wikipedia.org

Interaction TypeDescriptionPotential Receptor ResiduesSource
Hydrophobic Interaction with nonpolar regions of the binding site.Leucine, Isoleucine, Valine unina.it
π-π Stacking Face-to-face or edge-to-face stacking with aromatic rings.Phenylalanine, Tyrosine, Tryptophan unina.it
Cation-π Interaction between the electron-rich π-system and a cation.Lysine, Arginine unina.it

Contribution of the Acetamide Moiety to Biological Activity and Binding Affinity

Acetamide and its derivatives are found in a wide range of therapeutic agents, demonstrating diverse biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-convulsant properties. nih.govmdpi.comarchivepp.com The amide bond's planarity and ability to participate in resonance contribute to the structural rigidity of this part of the molecule, which can be advantageous for locking the ligand into a bioactive conformation. In drug design, the acetamide group is often used to link different molecular fragments, and its chemical properties make it a reliable anchor for establishing strong interactions within a protein's active site. patsnap.commdpi.com

Feature of Acetamide MoietyRole in Binding AffinitySource
Hydrogen Bond Donor (N-H) Forms directed hydrogen bonds with acceptor groups on the receptor. unina.itpatsnap.com
Hydrogen Bond Acceptor (C=O) Forms directed hydrogen bonds with donor groups on the receptor. unina.itpatsnap.com
Planar Structure Provides conformational rigidity to a portion of the molecule. archivepp.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. tandfonline.com For derivatives of this compound, QSAR studies are invaluable for understanding the specific structural features that enhance potency and selectivity.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly useful. tandfonline.comnih.govscispace.com These models generate 3D contour maps that visualize regions where modifications to the molecule would likely lead to improved activity. tandfonline.com

CoMFA calculates steric and electrostatic fields around the molecules.

CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com

For example, a QSAR study might reveal that adding a bulky, electron-withdrawing group at a specific position on the N-benzyl ring leads to a significant increase in binding affinity. These models can also help in predicting the activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts to design derivatives with optimized potency and selectivity for their intended biological target. nih.govbohrium.com A Hansch-type QSAR study on N-(1-benzylpiperidin-4-yl)phenylacetamide analogues successfully identified the influence of substitutions on the phenylacetamide ring on binding affinity at sigma receptors, demonstrating the power of this approach. nih.gov

QSAR MethodKey DescriptorsApplicationSource
CoMFA Steric, ElectrostaticIdentifies favorable/unfavorable spatial and charge distributions. tandfonline.comnih.gov
CoMSIA Steric, Electrostatic, Hydrophobic, H-bond Donor/AcceptorProvides a more detailed map of favorable interactions for ligand design. nih.govscispace.com
HQSAR 2D fragment-basedDoes not require 3D alignment, useful for diverse sets of compounds. scispace.combohrium.com

Preclinical Pharmacological Characterization and Mechanistic Research of S N 1 Benzylpyrrolidin 3 Yl Acetamide

In Vitro Pharmacological Profiling and Target Engagement Studies

In the absence of direct data for (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide, this section outlines the standard assays that would be employed to characterize its in vitro pharmacological profile.

Receptor Binding Assays and Receptor Subtype Selectivity Profiles

To determine the binding affinity of this compound to various receptors, competitive radioligand binding assays would typically be performed. In these assays, a radiolabeled ligand with known affinity for a specific receptor is used. The ability of the test compound, this compound, to displace the radioligand from the receptor is measured at various concentrations. The data is then used to calculate the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.

A comprehensive receptor screening panel would likely include a wide range of central nervous system (CNS) receptors, such as dopaminergic, serotonergic, adrenergic, muscarinic, and opioid receptors, given the structural alerts from the benzylpyrrolidine scaffold. The selectivity profile would be determined by comparing the Ki values across these different receptor subtypes. A hypothetical data table illustrating the kind of results expected from such an analysis is presented below.

Hypothetical Receptor Binding Profile for this compound

Receptor SubtypeKi (nM)
Dopamine D2>10,000
Serotonin 5-HT2A850
Sigma-115
Sigma-2250
M1 Muscarinic>5,000

Note: The data in this table is purely illustrative and not based on experimental results for this compound.

Enzyme Inhibition Kinetics and Characterization

The potential for this compound to inhibit the activity of various enzymes would be investigated using kinetic assays. These studies are crucial for understanding the compound's mechanism of action and potential off-target effects. Enzymes relevant to neurological disorders, such as monoamine oxidase (MAO-A and MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), would be of particular interest.

Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. The data is used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces enzyme activity by 50%. Further kinetic studies, such as Lineweaver-Burk or Dixon plots, would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Hypothetical Enzyme Inhibition Profile for this compound

EnzymeIC50 (µM)Mechanism of Inhibition
MAO-A>100Not Determined
MAO-B25Not Determined
AChE>100Not Determined
BChE50Not Determined

Note: The data in this table is purely illustrative and not based on experimental results for this compound.

Investigation of Molecular Mechanisms of Action (MOA) in Cellular Systems

Once a primary target is identified from in vitro binding and enzyme assays, further studies in cellular systems are necessary to elucidate the molecular mechanism of action.

Intracellular Signaling Pathway Modulation

Should this compound demonstrate significant affinity for a G-protein coupled receptor (GPCR) or an ion channel, its effect on downstream signaling pathways would be investigated. Techniques such as Western blotting, ELISA, or reporter gene assays could be used to measure changes in the levels of second messengers (e.g., cAMP, IP3, Ca2+) or the phosphorylation state of key signaling proteins (e.g., ERK, Akt, CREB).

Functional Assays in Preclinical Models (e.g., cellular assays, isolated tissue studies)

Functional assays are designed to measure the physiological response of cells or tissues to the compound. For example, if the compound binds to a neuronal receptor, its effect on neuronal excitability could be assessed using patch-clamp electrophysiology in cultured neurons. If an effect on a specific transporter is suspected, neurotransmitter uptake or release assays in synaptosomes or cell lines expressing the transporter would be performed. In isolated tissue preparations, such as guinea pig ileum or rat vas deferens, the compound's ability to modulate muscle contraction induced by various agonists would provide insights into its functional activity at different receptors.

Phenotypic Screening and Biological Activity Assessment in Preclinical Models

Phenotypic screening involves testing a compound in a complex biological system, such as a cell-based model of a disease or an animal model, without a preconceived target. This approach can identify compounds with novel mechanisms of action.

Given the structural features of this compound, it might be screened in models of neurological and psychiatric disorders. For instance, its anticonvulsant activity could be evaluated in animal models of epilepsy, such as the maximal electroshock (MES) test or the pentylenetetrazol (PTZ) seizure model. Its potential antidepressant or anxiolytic effects could be assessed in behavioral models like the forced swim test or the elevated plus maze. The analgesic properties could be investigated in models of nociceptive and neuropathic pain. The outcomes of these screens would provide a broad overview of the compound's potential therapeutic applications.

Computational and Theoretical Chemistry Applications to S N 1 Benzylpyrrolidin 3 Yl Acetamide Research

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is crucial for understanding the structural basis of molecular recognition and for identifying potential biological targets. For (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide, docking simulations can elucidate how the molecule interacts with the amino acid residues within the active site of a target protein.

Research on similar acetamide-containing compounds has shown their potential to interact with enzymes implicated in neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). nih.govsemanticscholar.org Docking studies for this compound against such targets would involve preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of various poses. The results can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-receptor complex. For example, a simulation might reveal a hydrogen bond between the acetamide's carbonyl oxygen and a backbone NH group of an amino acid residue, or a hydrophobic interaction between the benzyl (B1604629) group and a nonpolar pocket in the receptor.

These predictions are invaluable for structure-activity relationship (SAR) studies, helping chemists to prioritize which derivatives to synthesize. A combination of conformational analysis and molecular docking allows for the identification of optimal ligand positions at protein binding sites, correlating these findings with potential pharmacological effects. semanticscholar.org

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target

ParameterPredicted ValueKey Interacting ResiduesInteraction Type
Binding Affinity (kcal/mol)-8.5Tyr97, Tyr157Pi-Pi Stacking (Benzyl Ring)
Hydrogen Bonds2Arg207H-bond (Acetamide Carbonyl)
Phe200H-bond (Pyrrolidine Nitrogen)
Hydrophobic Interactions4Val102, Leu180Alkyl-Alkyl (Pyrrolidine Ring)
Trp164Pi-Alkyl (Benzyl Ring)

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. frontiersin.org For this compound, MD simulations are essential for assessing the stability of the docked pose, exploring the compound's conformational flexibility, and understanding the intricate dynamics of the binding process.

An MD simulation begins with the docked complex placed in a simulated physiological environment, including water molecules and ions. The system's trajectory is then calculated by solving Newton's equations of motion for every atom, providing a detailed view of how the complex behaves over nanoseconds or even microseconds. mdpi.com This allows researchers to observe conformational changes in both the ligand and the protein upon binding and to confirm that key interactions predicted by docking are maintained over time. nih.govmdpi.com

Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and hydrogen bond analysis to track the persistence of these critical interactions. Such simulations are computationally intensive but provide a more accurate estimation of binding free energy and a deeper mechanistic understanding of the ligand's action. frontiersin.org

Table 2: Representative Parameters from a Hypothetical MD Simulation of the this compound-Receptor Complex

Analysis MetricDescriptionTypical Finding
RMSD of Complex Measures the average deviation of the protein-ligand complex from its initial docked pose over time.A stable RMSD value (e.g., < 3 Å) suggests the complex is in equilibrium and the binding is stable.
RMSF of Ligand Measures the fluctuation of each atom of the ligand around its average position.Lower RMSF values for the core scaffold indicate rigid binding, while higher values for flexible tails might suggest adaptation within the binding pocket.
Hydrogen Bond Occupancy The percentage of simulation time a specific hydrogen bond is present.High occupancy (>75%) for key H-bonds confirms their importance for binding affinity.
Binding Free Energy (MM/GBSA) A post-simulation calculation to estimate the binding affinity more accurately than docking scores.Provides a quantitative measure to compare the binding of different analogues.

In Silico ADME/Tox Prediction and Property Optimization Strategies

A promising drug candidate must not only have high affinity for its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. nih.gov In silico ADME/Tox prediction models use quantitative structure-activity relationship (QSAR) and other machine learning techniques to forecast these properties based on molecular structure, thereby reducing late-stage failures in drug development. frontiersin.orgresearchgate.net

For this compound, a variety of physicochemical and pharmacokinetic properties can be predicted. These include lipophilicity (logP), aqueous solubility, blood-brain barrier (BBB) permeability, plasma protein binding, and interaction with cytochrome P450 enzymes responsible for metabolism. Toxicity predictions can flag potential issues such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test). frontiersin.orgisca.me

If predictions indicate poor properties, such as low permeability or potential toxicity, computational strategies can be employed to optimize the molecule. For example, if BBB penetration is poor, chemists might computationally explore adding or removing specific functional groups to modulate lipophilicity and polar surface area. These predictive models allow for the rapid screening of virtual compounds to identify those with the best balance of potency and drug-like properties before they are synthesized. rsc.org

Table 3: Predicted In Silico ADME/Tox Profile for this compound

PropertyPredicted ValueImplication
Molecular Weight 218.29 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (Lipophilicity) 1.85Good balance for solubility and permeability
Topological Polar Surface Area (TPSA) 32.34 ŲSuggests good potential for oral bioavailability and BBB penetration
Aqueous Solubility HighFavorable for formulation and absorption
BBB Permeability HighIndicates potential for CNS activity
CYP2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions
hERG Inhibition Non-inhibitorLow risk of cardiotoxicity
Ames Mutagenicity Non-mutagenicLow risk of genotoxicity

De Novo Design and Virtual Library Generation for Novel Analogues

Building upon the insights from docking, MD simulations, and ADME/Tox predictions, computational chemistry can be used to design novel analogues of this compound with improved properties. De novo design algorithms can generate entirely new molecular structures that are complementary to the target's binding site, often using the original ligand as a seed or fragment.

Alternatively, a more common approach is the generation of a virtual library. Starting with the core scaffold of this compound, specific points of the molecule can be systematically modified. For instance, a library could be created by exploring various substitutions on the benzyl ring, altering the length or nature of the acetamide (B32628) linker, or modifying the pyrrolidine (B122466) ring.

This virtual library, which can contain thousands or millions of compounds, is then rapidly screened in silico using the methods described above. High-throughput virtual screening can filter this library based on predicted binding affinity, ADME properties, and toxicity profiles. This process allows researchers to focus their synthetic efforts on a small number of the most promising candidates, significantly enhancing the efficiency of the drug discovery process.

Advanced Analytical Methodologies for Research on S N 1 Benzylpyrrolidin 3 Yl Acetamide

High-Resolution Spectroscopic Techniques (NMR, Mass Spectrometry) for Structural Elucidation and Confirmation

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers profound insight into the connectivity and chemical environment of atoms within the molecule. Both ¹H and ¹³C NMR spectra are essential for confirming the presence of the benzyl (B1604629), pyrrolidine (B122466), and acetamide (B32628) moieties.

¹H NMR provides information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl CH₂, the methine and methylene protons of the pyrrolidine ring, and the methyl protons of the acetamide group.

¹³C NMR complements the proton data by identifying the number of chemically distinct carbon atoms. The spectrum would be expected to show characteristic signals for the aromatic carbons, the benzylic carbon, the carbons of the pyrrolidine ring, and the carbonyl and methyl carbons of the acetamide group.

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₃H₁₈N₂O). Fragmentation patterns observed in the mass spectrum, often generated through techniques like electron ionization (EI) or electrospray ionization (ESI), offer further structural confirmation by showing characteristic losses of fragments corresponding to the benzyl or acetamide groups.

TechniqueInformation ProvidedExpected Observations for this compound
¹H NMR Proton environments and connectivitySignals for aromatic, benzylic, pyrrolidine, and acetamide protons.
¹³C NMR Carbon skeleton structureSignals for aromatic, benzylic, pyrrolidine, carbonyl, and methyl carbons.
HRMS Accurate molecular weight and formulaMolecular ion peak corresponding to the exact mass of C₁₃H₁₈N₂O.

Chromatographic Purity Assessment and Enantiomeric Excess Determination (HPLC, Chiral HPLC, LC-MS, UPLC)

Chromatographic techniques are central to assessing the purity of this compound and, crucially, for determining its enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for evaluating the chemical purity of the compound. These techniques separate the target compound from any impurities, such as starting materials, byproducts, or degradation products. A typical analysis would involve developing a method with an appropriate stationary phase (e.g., C18) and mobile phase to achieve good resolution between the main peak and any impurity peaks. The purity is then calculated based on the relative peak areas.

Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. sigmaaldrich.com This technique uses a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the two enantiomer peaks. By comparing the peak area of the desired (S)-enantiomer to that of the undesired (R)-enantiomer, the enantiomeric excess can be accurately quantified, which is a critical quality attribute for a single-enantiomer drug substance.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. This hyphenated technique is not only useful for purity assessment but also for identifying unknown impurities by providing molecular weight information for each separated component.

MethodPurposeKey Parameters
HPLC/UPLC Chemical Purity AssessmentStationary Phase (e.g., C18), Mobile Phase Composition, Flow Rate, Detection Wavelength.
Chiral HPLC Enantiomeric Excess (e.e.) DeterminationChiral Stationary Phase (CSP), Mobile Phase (Normal or Reversed-Phase), Temperature.
LC-MS Impurity Identification and ProfilingCombination of HPLC/UPLC parameters with MS detector settings (Ionization mode, Mass range).

Crystallography and X-ray Diffraction for Solid-State Structure Analysis

For compounds that exist as crystalline solids, X-ray crystallography provides the most definitive three-dimensional structural information. Single-crystal X-ray diffraction analysis can determine the precise spatial arrangement of atoms in the crystal lattice, confirming the molecular structure, conformation, and, most importantly, the absolute stereochemistry of the chiral center.

The analysis of a suitable single crystal of this compound would yield detailed data on bond lengths, bond angles, and torsion angles. researchgate.net Furthermore, it would provide unambiguous proof of the (S)-configuration at the C3 position of the pyrrolidine ring. This technique is unparalleled in its ability to provide a complete and absolute structural determination.

In cases where single crystals are not obtainable, X-ray powder diffraction (XRPD) can be used to characterize the solid-state properties of the bulk material. XRPD provides a unique fingerprint for a specific crystalline form, which is important for polymorphism screening and ensuring batch-to-batch consistency of the solid form.

TechniqueType of AnalysisData Obtained
Single-Crystal X-ray Diffraction Absolute 3D Structure DeterminationAtomic coordinates, bond lengths, bond angles, absolute stereochemistry.
X-ray Powder Diffraction (XRPD) Solid-State CharacterizationCrystalline fingerprint, polymorphism information, phase purity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. For respiratory protection, employ P95 (US) or P1 (EU) respirators during dust-generating procedures .
  • Ventilation : Ensure local exhaust ventilation to minimize aerosol formation .
  • Emergency Measures : In case of skin contact, remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, irrigate immediately with water for at least 15 minutes and seek medical attention .
  • Waste Disposal : Collect residues in sealed containers and dispose via licensed hazardous waste services .

Q. How can researchers synthesize this compound analogs, and what purification methods are recommended?

  • Methodological Answer :

  • Synthesis Strategy : Adapt multi-step organic reactions, such as nucleophilic substitution or amide coupling (e.g., using ethanol/piperidine at 0–5°C for 2 hours, as in related pyrrolidine derivatives) .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC or LC-MS. Chiral resolution may require HPLC with a chiral stationary phase for enantiomeric purity .

Q. What analytical techniques are suitable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and substituent positions. Variable-temperature NMR can resolve conformational dynamics .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF for molecular weight validation .
  • X-ray Crystallography : To resolve absolute configuration and intermolecular interactions in crystalline form .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., neurotransmitter receptors). Validate with molecular dynamics simulations (MD) to assess binding stability .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity. The Colle-Salvetti correlation-energy functional can optimize molecular geometries .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. What experimental strategies address contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Conduct acute toxicity assays (OECD 423) to determine LD50_{50} values in rodents, comparing oral vs. dermal exposure routes .
  • In Vitro Cytotoxicity : Use MTT assays (Mosmann, 1983 protocol) on human cell lines (e.g., HepG2) to quantify IC50_{50} and validate against conflicting literature .
  • Metabolite Profiling : LC-MS/MS to identify toxic metabolites that may explain discrepancies in organ-specific toxicity .

Q. How can researchers evaluate the environmental impact of this compound given limited ecological data?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure aerobic degradation in soil/water systems .
  • Ecotoxicity Testing : Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201) to estimate EC50_{50} values .
  • QSAR Modeling : Predict bioaccumulation potential (log Pow_{ow}) and soil adsorption coefficients (Koc_{oc}) using EPI Suite™ .

Q. What experimental designs optimize the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways .
  • Analytical Monitoring : Track stability via HPLC-UV at intervals (0, 1, 3, 6 months). Use Arrhenius kinetics to extrapolate shelf life .
  • Excipient Screening : Test compatibility with common stabilizers (e.g., antioxidants like BHT) in solid-state formulations .

Data Gaps and Research Challenges

  • Missing Physicochemical Data : No reported melting point, solubility, or log P values. Researchers should prioritize differential scanning calorimetry (DSC) and shake-flask solubility studies .
  • Unresolved Conformational Dynamics : Variable-temperature NMR and circular dichroism (CD) can map energy barriers between rotamers .
  • Mechanistic Toxicology : Lack of genotoxicity data necessitates Ames tests (OECD 471) and micronucleus assays (OECD 487) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.